Sterically Enforced Non-Planar Conformation: A Structural Divergence from Unhindered Esters
The ortho-tert-butyl group in methyl 2-tert-butylbenzoate forces the ester carbonyl out of the plane of the aromatic ring due to steric repulsion. In contrast, unhindered esters like methyl benzoate adopt a planar conformation that maximizes π-conjugation. This conformational distinction is directly evidenced by IR spectroscopy of the analogous acid, 2-tert-butylbenzoic acid, which shows a non-planar conformation compared to the planar 2-methylbenzoic acid [1]. The non-planarity of the 2-tert-butyl derivative is a direct consequence of the greater van der Waals radius of the tert-butyl group (estimated volume ~84 ų) compared to a methyl group (estimated volume ~23 ų), a difference of ~3.7-fold in steric bulk [2].
Comparator: planar
| Evidence Dimension | Molecular conformation (planarity of ester/acid group relative to aromatic ring) |
|---|---|
| Target Compound Data | Non-planar conformation (confirmed by IR for the analogous acid, 2-tert-butylbenzoic acid) |
| Comparator Or Baseline | Planar conformation for methyl benzoate and 2-methylbenzoic acid |
| Quantified Difference | Qualitative (non-planar vs. planar); steric bulk difference ~3.7-fold (tert-butyl vs. methyl group) |
| Conditions | IR spectroscopy in tetrachloromethane; steric bulk estimation based on group additivity |
Why This Matters
The enforced non-planarity reduces carbonyl electrophilicity and alters UV/IR spectral signatures, making methyl 2-tert-butylbenzoate a uniquely hindered probe for studying steric effects in reaction mechanisms or a starting material where such hindrance is required.
- [1] Kulhanek, J.; Decouzon, M.; Gal, J.-F.; Maria, P.-C.; Fiedler, P.; Jiménez, P.; Roux, M. V.; Exner, O. Steric Effects and Steric Hindrance to Resonance in tert-Butylbenzoic Acids in the Gas Phase and in Solution. European Journal of Organic Chemistry, 1999, 1999(7), 1589–1594. View Source
- [2] Bondi, A. van der Waals Volumes and Radii. The Journal of Physical Chemistry, 1964, 68(3), 441–451. View Source
